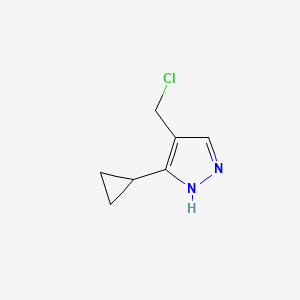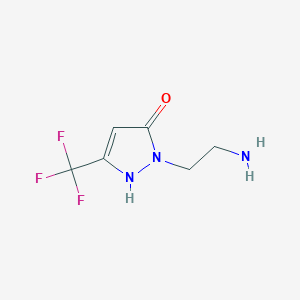
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-Aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (commonly known as 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester) is an organic compound that has been used in scientific research for a variety of applications. It is a white solid with a melting point of 206-208°C and is soluble in organic solvents like methanol, ethanol, and acetone. This compound has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have a wide range of biological activities, including inhibition of enzymes, modulation of transcription factors, and modulation of signal transduction pathways.
Aplicaciones Científicas De Investigación
3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have a variety of biological activities, including inhibition of enzymes, modulation of transcription factors, and modulation of signal transduction pathways. In addition, it has been found to have anti-inflammatory, anti-tumor, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester is not completely understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in signal transduction pathways. In addition, this compound may also modulate the activity of transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in signal transduction pathways. In addition, this compound has been found to have anti-inflammatory, anti-tumor, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester in lab experiments is its low cost and availability. This compound can be easily synthesized and is readily available from chemical suppliers. In addition, this compound has a wide range of biological activities and can be used to study a variety of biological processes. However, one of the main limitations of this compound is its low solubility in aqueous solutions.
Direcciones Futuras
The potential applications of 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester are still being explored. Future research could focus on developing new synthesis methods for this compound, as well as exploring its potential use in the treatment of neurological disorders. In addition, further studies could be conducted to investigate the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be conducted to investigate the potential use of this compound in drug discovery and medicinal chemistry.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)4-3-5(13)12(11-4)2-1-10/h3,11H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDTOUROXFKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




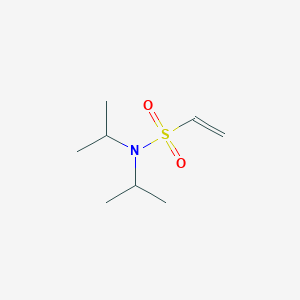
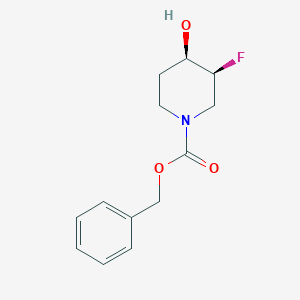
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)



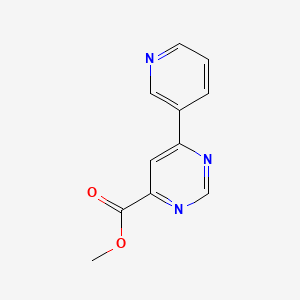
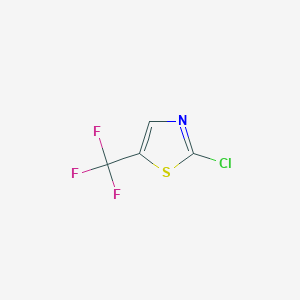


![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
